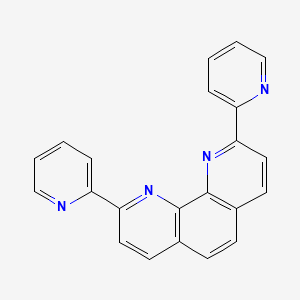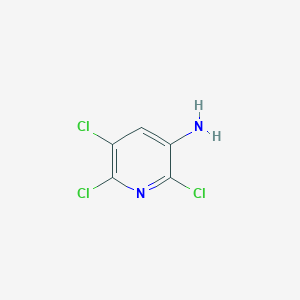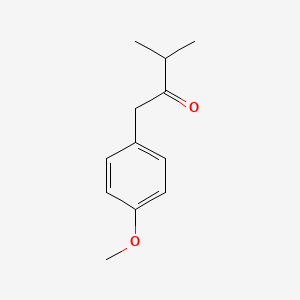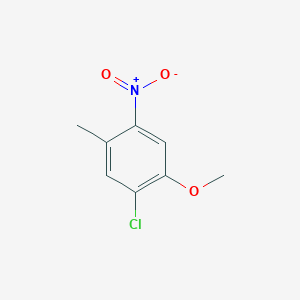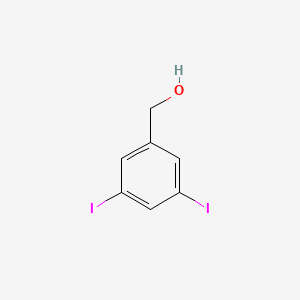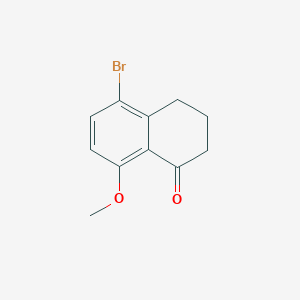
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-Methoxy-1-Tetralone (BMT), is a chemical compound that belongs to the family of tetralones. It is a white crystalline solid that has been widely used in scientific research due to its unique properties. BMT has been studied extensively for its potential applications in various fields, such as medicine, pharmacology, and chemistry.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Chrysenes and Other a-Fused Phenanthrenes: Gilchrist and Summersell (1988) described the synthesis of various naphthalenes, including compounds similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, which undergo electrocyclic ring closure when heated in solution, indicating potential for complex molecular synthesis (Gilchrist & Summersell, 1988).
Enantiospecific Synthesis
- Enantiospecific Synthesis for Anthracyclines: Russell et al. (1984) synthesized a compound from a derivative of 5-methoxy-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, used in the enantiospecific synthesis of anthracyclines, demonstrating its utility in the synthesis of complex molecules (Russell et al., 1984).
Intramolecular Alkylation Studies
- Intramolecular Alkylation Reactions: Johnson and Mander (1978) explored the acid-catalyzed reactions of derivatives of 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one, providing insights into the possibilities of intramolecular alkylation (Johnson & Mander, 1978).
Electrophilic Substitution Studies
- Electrophilic Substitution in Naphtho[1,2-b]thiophen Synthesis: Clarke et al. (1973) synthesized Naphtho[1,2-b]thiophen from a compound similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, demonstrating its applicability in electrophilic substitution reactions (Clarke et al., 1973).
Asymmetric Synthesis for Anthracyclinones
- Asymmetric Synthesis of Anthracyclinones: Suzuki et al. (1986) conducted a study on the bromolactonization of acetals derived from compounds like 5-methoxy-3,4-dihydronaphthalen, leading to the synthesis of optically active anthracyclinones (Suzuki et al., 1986).
Synthesis of Bromo Compounds
- Synthesis of 4-Bromo-2H-Chromenes and 2H-Thiochromenes: Gabbutt et al. (1994) described a synthesis method for bromo compounds from ketones, including those similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (Gabbutt et al., 1994).
Selective Formation of O-Methyloxime
- Selective O-Methyloxime Formation: Collins et al. (1994) researched the selective formation of O-methyloxime from a derivative of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (Collins et al., 1994).
Methyl Group Functionalization
- Functionalization of the Methyl Group in Dihydronaphthalene: Jefford et al. (1984) studied the acid-catalysed cleavage of dihydronaphthalene derivatives for the functionalization of the methyl group (Jefford et al., 1984).
Antibacterial Activity and Spectrofluorometric Characterization
- Green Synthesis and Antibacterial Activity: Khan (2017) synthesized and characterized compounds from derivatives of 3,4-dihydronaphthalen-1(2H)-one, showing potential antibacterial properties (Khan, 2017).
Design of Pan-RAR Inverse Agonists
- Design of Pan-RAR Inverse Agonists: Das et al. (2012) synthesized compounds as potential pan-RAR inverse agonists from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Das et al., 2012).
Propriétés
IUPAC Name |
5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWDRGUJFFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548287 | |
| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
77259-96-2 | |
| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



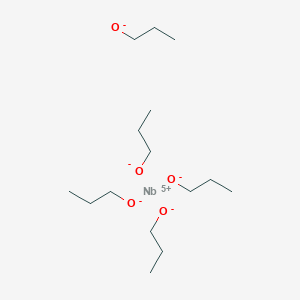
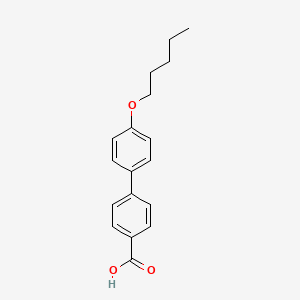
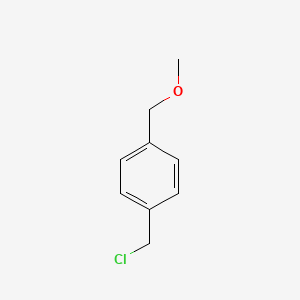
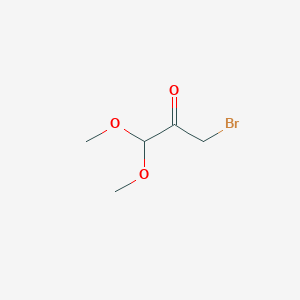
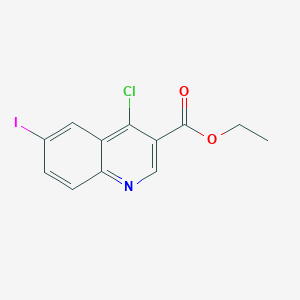
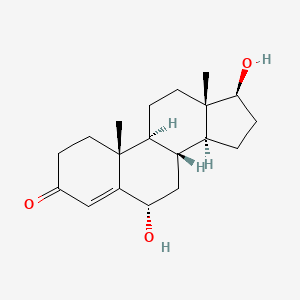
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
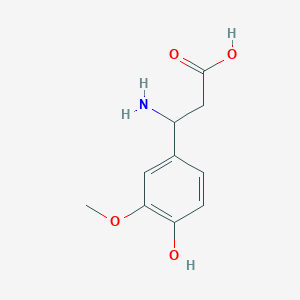
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
